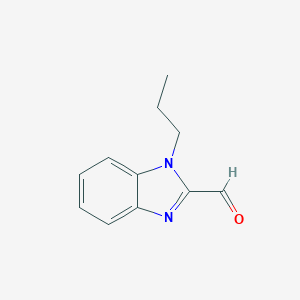

1-Propyl-1H-benzoimidazole-2-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylbenzimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h3-6,8H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXBQNVSLZRMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359414 | |

| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123511-50-2 | |

| Record name | 1-Propyl-1H-benzimidazole-2-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123511-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propyl-1H-benzoimidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 1-Propyl-1H-benzoimidazole-2-carbaldehyde: A Key Intermediate for Drug Discovery

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug design. This technical guide provides an in-depth, field-proven methodology for the synthesis and comprehensive characterization of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a versatile synthetic intermediate. We will elucidate the causal relationships behind the chosen synthetic strategy, detail self-validating experimental protocols, and present a full suite of characterization techniques to ensure the identity and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable pathway to this valuable molecular building block.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives exhibit a remarkable breadth of biological activities, including anticancer, antiviral, antifungal, and antihypertensive properties.[1][2][3] The aldehyde functionality at the 2-position of the benzimidazole ring serves as a highly reactive handle for further molecular elaboration. It can readily participate in reactions such as reductive amination, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries for screening and lead optimization. The N-propyl substituent modulates the compound's lipophilicity and steric profile, which can be crucial for tuning its pharmacokinetic and pharmacodynamic properties. Therefore, a reliable synthesis of this compound is of significant strategic importance.

Synthetic Strategy and Rationale

The synthesis of this compound is most effectively approached via a multi-step sequence designed for high purity and scalability. A direct, one-pot synthesis is often plagued by side reactions and purification challenges. Our recommended strategy involves three key stages:

-

Synthesis of N-propyl-o-phenylenediamine: The foundational step is the creation of the N-alkylated diamine precursor. This ensures the regioselective placement of the propyl group on one of the nitrogen atoms before the imidazole ring is formed.

-

Phillips Condensation to Form the Alcohol Intermediate: Cyclization of the diamine with a suitable two-carbon unit yields the stable 2-hydroxymethylbenzimidazole intermediate. This avoids the direct use of more reactive and potentially unstable C2-aldehyde synthons.

-

Selective Oxidation to the Target Aldehyde: The final step involves the mild oxidation of the primary alcohol to the desired carbaldehyde. The choice of oxidant is critical to prevent over-oxidation to the corresponding carboxylic acid.

This staged approach provides excellent control over each chemical transformation and allows for the isolation and purification of intermediates, ensuring the high quality of the final product.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Stage 1: Synthesis of N-propyl-o-phenylenediamine

The synthesis of this key precursor is achieved through the catalytic reduction of N-propyl-o-nitroaniline.

-

Rationale: Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean, efficient, and high-yielding method for the reduction of aromatic nitro groups.[4] It avoids the use of stoichiometric metal reductants (like Sn or Zn), which can complicate product purification.

-

Protocol:

-

To a solution of N-propyl-o-nitroaniline (1.0 eq) in absolute ethanol in a Paar hydrogenator or a suitable high-pressure flask, add 10% Pd/C catalyst (5-10% by weight).

-

Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature. The reaction is exothermic; monitor the temperature and pressure.

-

The reaction is complete when hydrogen uptake ceases (typically 2-4 hours). Monitor progress by TLC (Thin Layer Chromatography).

-

Depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield N-propyl-o-phenylenediamine as an oil, which should be used promptly as aromatic diamines can be sensitive to air and light.

-

Stage 2: Synthesis of (1-propyl-1H-benzo[d]imidazol-2-yl)methanol

This step involves the acid-catalyzed condensation of the diamine with glycolic acid to form the benzimidazole ring.

-

Rationale: The Phillips condensation is a classic and reliable method for constructing the benzimidazole core from a 1,2-diamine and a carboxylic acid.[3] Using glycolic acid directly installs the required hydroxymethyl group at the 2-position. Refluxing in aqueous HCl provides the necessary dehydrating conditions.

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine N-propyl-o-phenylenediamine (1.0 eq) and glycolic acid (1.1 eq).

-

Add 4M hydrochloric acid and heat the mixture to reflux (approx. 110 °C).

-

Maintain reflux for 4-6 hours, monitoring the reaction by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Carefully neutralize the mixture by the dropwise addition of a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH is ~8-9.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the crude alcohol intermediate. Recrystallization from an ethanol/water mixture can be performed if necessary.

-

Stage 3: Synthesis of this compound

The final step is the selective oxidation of the primary alcohol to the aldehyde.

-

Rationale: Activated manganese dioxide (MnO₂) is an excellent chemoselective oxidant for converting allylic and benzylic-type alcohols to their corresponding aldehydes without affecting the electron-rich heterocyclic ring or causing over-oxidation to the carboxylic acid.[5][6] The reaction is heterogeneous, simplifying the workup procedure as the excess reagent and manganese byproducts can be removed by simple filtration.

-

Protocol:

-

Suspend the (1-propyl-1H-benzo[d]imidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Add activated manganese dioxide (5-10 eq by weight) in portions.

-

Stir the resulting black suspension vigorously at room temperature.

-

Monitor the reaction progress by TLC (staining with 2,4-dinitrophenylhydrazine can help visualize the aldehyde product). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the mixture through a pad of Celite® to remove the manganese salts. Wash the pad thoroughly with DCM.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

-

Comprehensive Characterization

Affirmation of the final product's structure and purity is achieved through a combination of spectroscopic and physical methods.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [7][8] |

| Molecular Weight | 188.23 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid | N/A |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectral data based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.[9][10][11]

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~9.95 | s (singlet) | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group. |

| ~7.85 - 7.95 | m (multiplet) | 1H | Ar-H | Aromatic proton peri to the N-propyl group. |

| ~7.40 - 7.60 | m (multiplet) | 3H | Ar-H | Remaining aromatic protons. |

| ~4.30 | t (triplet) | 2H | N-CH₂ -CH₂-CH₃ | Methylene group attached to the nitrogen, deshielded. |

| ~1.90 | sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene group of the propyl chain. |

| ~0.95 | t (triplet) | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~185.0 | C HO | Aldehyde carbonyl carbon. |

| ~148.0 | C2 (C=N) | Imidazole carbon attached to the aldehyde. |

| ~143.0, ~135.0 | C3a, C7a | Aromatic quaternary carbons at the ring junction. |

| ~125.0, ~124.0, ~121.0, ~111.0 | Aromatic CH | Four distinct aromatic methine carbons. |

| ~46.0 | N-CH₂ -CH₂-CH₃ | Methylene carbon attached to nitrogen. |

| ~22.5 | N-CH₂-CH₂ -CH₃ | Central methylene carbon of the propyl chain. |

| ~11.0 | N-CH₂-CH₂-CH₃ | Terminal methyl carbon. |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (aldehyde) |

| ~1620 | Medium | C=N stretch (imidazole) |

| ~1450 | Strong | C=C stretch (aromatic) |

Mass Spectrometry:

-

Expected [M]⁺: 188.23

-

Analysis by High-Resolution Mass Spectrometry (HRMS) should confirm the elemental composition C₁₁H₁₂N₂O.

Safety, Handling, and Storage

As a novel compound, a specific Safety Data Sheet (SDS) is not available. However, based on related structures like imidazole-2-carboxaldehyde, prudent laboratory practices are mandatory.[12][13][14]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Handling: Handle the compound in a well-ventilated fume hood.[16] Avoid inhalation of dust and direct contact with skin and eyes.[12][15] In case of contact, rinse immediately and thoroughly with water.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.

-

Incompatible Materials: Avoid strong oxidizing agents.[12]

Conclusion and Outlook

This guide has detailed a logical, robust, and reproducible methodology for the synthesis of this compound. By following the staged synthetic protocol and employing the described characterization techniques, researchers can confidently produce and verify this valuable chemical intermediate. The strategic placement of the aldehyde functionality on the N-propylated benzimidazole core opens a gateway for the development of novel, structurally diverse molecules with significant potential in medicinal chemistry and materials science.

References

-

PrepChem.com. Preparation of N-(1-Ethylpropyl)-o-phenylenediamine. Available from: [Link]

- Google Patents. (1994). US5371289A - Preparation of N-substituted-N'-phenyl p-phenylenediamines.

-

The Royal Society of Chemistry. Supporting Information for Dalton Transactions. Available from: [Link]

-

PubChem. 1-Propyl-1H-imidazole-2-carbaldehyde. National Center for Biotechnology Information. Available from: [Link]

- Google Patents. (2012). KR101205570B1 - The new process for the preparation of 2-n-propyl-4-methyl-6- 1-methyl benzimidazole-2-yl-1H-benzimidazole.

-

SpectraBase. 1-Propyl-1H-benzimidazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2975–2993. Available from: [Link]

- Google Patents. (2015). WO2015005615A1 - Method for preparation of benzimidazole derivatives.

-

Al-Juboori, A. A. H. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(2). Available from: [Link]

- Google Patents. (2016). CN104945292B - Process for preparing 4-propylthio-o-phenylenediamine.

-

Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]

-

Kumar, A., et al. (2013). Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. Journal of Basic and Clinical Pharmacy, 4(4), 70-74. Available from: [Link]

-

El-Faham, A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(14), 5334. Available from: [Link]

-

PubChem. 1H-Benzimidazole-2-carboxaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

ACS Publications. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

-

Khan, I., et al. (2021). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances, 11(23), 13987-14028. Available from: [Link]

-

ResearchGate. (2023). 1H-benzimidazole and some benzimidazole containing drugs. Available from: [Link]

-

Claramunt, R. M., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry, 52(10), 619-626. Available from: [Link]

-

ResearchGate. (2010). IR spectra of benzimidazole and the complexes. Available from: [Link]

-

ResearchGate. (2019). Oxidation reaction scheme of 1-(1H-benzo[d]imidazol-2-yl)ethanol to.... Available from: [Link]

Sources

- 1. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. This compound [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 11. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. biosynth.com [biosynth.com]

- 16. chemicea.com [chemicea.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Propyl-1H-benzoimidazole-2-carbaldehyde

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry. Benzimidazole derivatives are renowned for their diverse pharmacological activities, serving as a privileged scaffold in drug design.[1][2] This document offers an in-depth exploration of the molecular structure, solubility, acidity, and spectral characteristics of this specific derivative. In the absence of extensive direct experimental data for this compound, this guide leverages established principles of physical organic chemistry and draws upon data from closely related analogs to provide robust estimations and detailed analytical protocols. The methodologies presented herein are designed to be self-validating, ensuring scientific integrity and providing researchers with the necessary tools for the accurate characterization of this and similar molecules.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole core, a fusion of benzene and imidazole rings, is a cornerstone in the development of therapeutic agents. Its structural resemblance to naturally occurring purines allows for facile interaction with various biological macromolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The physicochemical properties of benzimidazole derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Properties such as solubility directly influence bioavailability, while acidity (pKa) governs the compound's charge state in different physiological environments, affecting membrane permeability and target binding. This guide focuses on this compound, a derivative with potential for further chemical elaboration in drug discovery programs. A thorough understanding of its fundamental physicochemical characteristics is paramount for its rational development.

Molecular Identity and Physicochemical Profile

A foundational aspect of any chemical entity's characterization is the precise determination of its molecular and physical properties. While specific experimental data for this compound is not extensively reported in the literature, we can compile its known attributes and provide informed estimations based on analogous compounds.

Chemical Structure and Core Properties

The molecular structure of this compound is presented below.

Caption: Core chemical identity of this compound.

Estimated Physicochemical Parameters

The following table summarizes the estimated physicochemical properties of this compound, with estimations derived from data available for 1H-benzimidazole-2-carbaldehyde and general trends observed for N-alkylated benzimidazoles.

| Property | Estimated Value | Basis for Estimation & Rationale |

| Melting Point (°C) | 115 - 135 | The melting point of 1H-benzimidazole-2-carbaldehyde is reported to be around 125.61 °C. The introduction of a propyl group at the N1 position is expected to slightly lower the melting point due to a disruption in crystal lattice packing compared to the N-H containing parent compound. |

| Boiling Point (°C) | > 350 | The calculated boiling point of 1H-benzimidazole-2-carbaldehyde is approximately 374.67 °C. The addition of a propyl group will increase the molecular weight and van der Waals forces, likely resulting in a slightly higher boiling point. |

| Water Solubility (mg/L) | Low to Moderate | 1H-benzimidazole-2-carbaldehyde has a calculated water solubility of 1242.87 mg/L. The N-propyl group will increase the lipophilicity of the molecule, likely decreasing its aqueous solubility. |

| LogP | ~2.0 - 2.5 | The LogP of benzimidazole is 1.32. The addition of a propyl group (which has a LogP contribution of approximately 1.5) and a carbaldehyde group will increase the overall lipophilicity. |

| pKa (of conjugate acid) | 4.5 - 5.5 | The pKa of the conjugate acid of benzimidazole is approximately 5.6. The electron-withdrawing nature of the 2-carbaldehyde group is expected to decrease the basicity of the imidazole nitrogen, thus lowering the pKa. N-alkylation has a smaller effect on the pKa. |

Solubility Profile: A Key Determinant of Bioavailability

The solubility of a drug candidate in various media is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile. Benzimidazoles generally exhibit limited aqueous solubility but are often soluble in organic solvents.

Expected Solubility in Common Solvents

Based on the structure of this compound, which contains a polar benzimidazole core and a non-polar N-propyl group, the following solubility trends are anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have good solubility due to the potential for hydrogen bonding with the imidazole nitrogens and the aldehyde oxygen.[1]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted due to strong dipole-dipole interactions with the polar benzimidazole ring system.[1]

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected, offering a balance of polarity.

-

Non-polar Solvents (e.g., Hexane, Toluene): Low solubility is anticipated as the non-polar nature of these solvents is not conducive to solvating the polar benzimidazole core.[1]

Experimental Protocol for Solubility Determination

The equilibrium solubility of this compound can be determined using the shake-flask method, a gold-standard technique.

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Causality behind Experimental Choices:

-

Excess Solute: Ensures that a saturated solution is achieved, which is the definition of equilibrium solubility.

-

Constant Temperature: Solubility is temperature-dependent, so maintaining a constant temperature is crucial for reproducibility. 25 °C is standard for physicochemical characterization, while 37 °C mimics physiological temperature.

-

Sufficient Agitation Time: Ensures that the system reaches equilibrium. The time required may need to be determined empirically.

-

Validated Analytical Method: HPLC-UV is a common and robust method for quantifying the concentration of organic molecules. A calibration curve with known concentrations must be prepared to ensure accuracy.

Acidity and pKa: Understanding Ionization State

The pKa of a compound is the pH at which it is 50% ionized. For a benzimidazole derivative, the pKa of the conjugate acid (pKaH) reflects the equilibrium between the protonated and neutral forms. This is a critical parameter as the ionization state affects a molecule's solubility, lipophilicity, and ability to interact with biological targets.

Expected pKa of this compound

The parent benzimidazole is a weak base with a pKa of its conjugate acid around 5.6.[3] The presence of an electron-withdrawing carbaldehyde group at the 2-position will decrease the electron density on the imidazole ring, thereby making the nitrogens less basic and lowering the pKa of the conjugate acid. The N-propyl group is electron-donating but its effect on pKa is generally less pronounced than that of the 2-substituent. Therefore, the pKa of the conjugate acid of this compound is expected to be in the range of 4.5 to 5.5.

Experimental Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Caption: Workflow for pKa determination by potentiometric titration.

Self-Validating System:

The accuracy of this protocol is ensured by the calibration of the pH meter with at least two standard buffers bracketing the expected pKa. The use of a standardized titrant of known concentration is also critical. The shape of the titration curve itself provides a validation of the process; a clear inflection point should be observed at the equivalence point.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in CDCl₃ or DMSO-d₆):

-

Aldehyde Proton: A singlet in the downfield region (δ 9.5-10.5 ppm).

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.2-8.0 ppm) corresponding to the four protons on the benzene ring.

-

N-Propyl Group:

-

A triplet for the -CH₂- protons adjacent to the nitrogen (δ ~4.2-4.5 ppm).

-

A sextet for the middle -CH₂- protons (δ ~1.8-2.1 ppm).

-

A triplet for the terminal -CH₃ protons (δ ~0.9-1.2 ppm).

-

Expected ¹³C NMR Spectral Features (in CDCl₃ or DMSO-d₆):

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| C=O (aldehyde) | 185-195 | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| C2 (imidazole) | 145-155 | The carbon atom of the imidazole ring bonded to the aldehyde group and two nitrogen atoms. |

| Aromatic Carbons | 110-145 | A series of signals corresponding to the carbons of the benzene ring. |

| N-CH₂- (propyl) | 45-50 | The carbon of the propyl group directly attached to the nitrogen atom. |

| -CH₂- (propyl) | 20-25 | The middle carbon of the propyl group. |

| -CH₃ (propyl) | 10-15 | The terminal methyl carbon of the propyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Key IR Absorption Bands:

-

C=O Stretch (aldehyde): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹.

-

C=N and C=C Stretches (aromatic): Multiple bands in the region of 1450-1620 cm⁻¹.

-

C-H Stretches (aromatic): Bands above 3000 cm⁻¹.

-

C-H Stretches (aliphatic): Bands in the region of 2850-2960 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Features:

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight of the compound.

-

Key Fragmentation Patterns:

-

Loss of the propyl group ([M-43]⁺).

-

Loss of the aldehyde group ([M-29]⁺).

-

Fragments corresponding to the benzimidazole core.

-

Synthesis of this compound

A common and effective method for the synthesis of N-alkylated 2-substituted benzimidazoles involves a two-step process: N-alkylation of a pre-formed benzimidazole followed by functionalization at the 2-position, or a one-pot reaction. A plausible synthetic route is the condensation of N-propyl-o-phenylenediamine with a suitable two-carbon electrophile that can be converted to an aldehyde. A more direct approach would be the N-alkylation of 1H-benzimidazole-2-carbaldehyde.

Proposed Synthetic Protocol: N-Alkylation of 1H-benzimidazole-2-carbaldehyde

Caption: Synthetic scheme for the N-alkylation of 1H-benzimidazole-2-carbaldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1H-benzimidazole-2-carbaldehyde in a suitable aprotic solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate or sodium hydride) in slight excess.

-

Addition of Alkylating Agent: To the resulting mixture, add 1-bromopropane (or another suitable propyl halide) dropwise at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound. While direct experimental data for this specific molecule is limited, a robust profile has been constructed through estimations based on well-understood chemical principles and data from analogous compounds. The detailed experimental protocols provided for determining solubility and pKa, along with the predicted spectral characteristics, offer a solid foundation for researchers working with this and related benzimidazole derivatives. A thorough understanding and experimental validation of these properties are essential for advancing the development of new therapeutic agents based on this privileged scaffold.

References

Sources

Spectroscopic Profile of 1-Propyl-1H-benzoimidazole-2-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this guide synthesizes experimental data from closely related analogs and established spectroscopic principles to present a reliable, predicted spectroscopic profile. This approach is designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound and similar molecular scaffolds.

Molecular Structure and Spectroscopic Overview

This compound possesses a core benzimidazole structure, which is a bicyclic system composed of fused benzene and imidazole rings. The key structural features influencing its spectroscopic properties are the N-propyl substituent at position 1 and the carbaldehyde (aldehyde) group at position 2.

The N-propyl group introduces aliphatic protons and carbons, which will be evident in the upfield region of the NMR spectra. The aldehyde group, being an electron-withdrawing group, will significantly influence the electronic environment of the benzimidazole ring, leading to characteristic downfield shifts in the NMR spectra for the aldehyde proton and adjacent aromatic protons. The carbonyl moiety of the aldehyde will also give rise to a strong, characteristic absorption in the infrared (IR) spectrum. Mass spectrometry (MS) is expected to show a clear molecular ion peak corresponding to its molecular weight of 188.23 g/mol , with predictable fragmentation patterns involving the propyl and aldehyde substituents.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Based on data from analogous compounds, the predicted ¹H and ¹³C NMR spectra of this compound in a typical deuterated solvent like DMSO-d₆ are detailed below.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals for the aldehyde proton, the aromatic protons of the benzimidazole ring, and the protons of the N-propyl group. The aldehyde proton is expected to be the most downfield signal due to the strong deshielding effect of the carbonyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | - |

| Aromatic (H-4/H-7) | 7.8 - 8.2 | Multiplet (m) | |

| Aromatic (H-5/H-6) | 7.3 - 7.7 | Multiplet (m) | |

| N-CH₂- | 4.2 - 4.6 | Triplet (t) | 7-8 |

| -CH₂-CH₂- | 1.8 - 2.2 | Sextet (sxt) | 7-8 |

| -CH₃ | 0.9 - 1.2 | Triplet (t) | 7-8 |

Table 1: Predicted ¹H NMR chemical shifts for this compound.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde is expected to be the most downfield signal.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 185 - 195 |

| Benzimidazole (C-2) | 145 - 155 |

| Benzimidazole (C-3a/C-7a) | 135 - 145 |

| Benzimidazole (C-4/C-7) | 120 - 130 |

| Benzimidazole (C-5/C-6) | 110 - 120 |

| N-CH₂- | 45 - 55 |

| -CH₂-CH₂- | 20 - 30 |

| -CH₃ | 10 - 15 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2880 and 2720-2780 | Medium |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium-Strong |

| C=O stretch (aldehyde) | 1680-1710 | Strong |

| C=N stretch (imidazole) | 1610-1640 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

Table 3: Predicted major IR absorption bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely produce the following key fragments.

| m/z | Predicted Fragment | Interpretation |

| 188 | [M]⁺ | Molecular Ion |

| 159 | [M - CHO]⁺ | Loss of the aldehyde group |

| 145 | [M - C₃H₇]⁺ | Loss of the propyl group |

| 118 | [Benzimidazole]⁺ | Loss of both propyl and aldehyde groups |

Table 4: Predicted mass spectral fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.[2][3]

Synthesis of this compound

This synthesis is a two-step process involving N-propylation of a benzimidazole precursor followed by oxidation or direct condensation. A common method is the condensation of N-propyl-o-phenylenediamine with a suitable glyoxal derivative.

Step-by-step protocol:

-

Preparation of N-propyl-o-phenylenediamine: To a solution of o-phenylenediamine in a suitable solvent (e.g., ethanol or DMF), add 1-bromopropane and a base (e.g., K₂CO₃ or Et₃N).

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure.

-

Purify the crude N-propyl-o-phenylenediamine by column chromatography on silica gel.

-

Condensation Reaction: Dissolve the purified N-propyl-o-phenylenediamine in a mixture of ethanol and water.

-

Add an equimolar amount of glyoxal sodium bisulfite addition compound.

-

Reflux the mixture for 2-4 hours, again monitoring by TLC.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and data from analogous structures. The provided NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this compound. It is important to note that while these predicted values are expected to be accurate, experimental verification is always recommended for definitive structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Propyl-1H-benzimidazole. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

-

Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antif. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). c7dt02584j1.pdf. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C-NMR spectra of benzimidazole salt 2e in CDCl 3 The general.... Retrieved from [Link]

-

Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Retrieved from [Link]

-

SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. Retrieved from [Link]

-

Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. (2008). Journal of the Serbian Chemical Society. Retrieved from [Link]

-

SciSpace. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Retrieved from [Link]

-

ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical and spectroscopic properties of new benzimidazolium salts.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 1-Propyl-1H-benzoimidazole-2-carbaldehyde for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression from a promising candidate to a viable therapeutic agent. This guide provides a detailed exploration of the solubility and stability of 1-Propyl-1H-benzoimidazole-2-carbaldehyde, a heterocyclic aldehyde with potential applications in drug discovery. As a member of the benzimidazole class, this molecule is part of a privileged structural motif known for a wide array of biological activities.[1] This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to thoroughly characterize this compound, ensuring robust and reliable data for informed decision-making in preclinical and formulation development.

Introduction to this compound

This compound (Molecular Formula: C₁₁H₁₂N₂O, Molecular Weight: 188.23 g/mol ) is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole core is a key pharmacophore in numerous FDA-approved drugs, exhibiting a broad spectrum of therapeutic effects, including antimicrobial, antiviral, and anticancer activities.[1] The introduction of a propyl group at the N1 position and a carbaldehyde group at the C2 position of the benzimidazole ring can significantly influence its physicochemical properties, such as solubility and stability, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough characterization of these properties is therefore a critical first step in its evaluation as a potential drug candidate.

Solubility Profile: A Key Determinant of Bioavailability

The aqueous solubility of an active pharmaceutical ingredient (API) is a crucial factor that governs its oral bioavailability. Poor solubility can lead to low absorption and erratic in vivo performance. Therefore, a comprehensive assessment of the solubility of this compound across a physiologically relevant pH range is essential.

Theoretical Considerations

Benzimidazole derivatives, containing both a weakly basic imidazole ring and a hydrophobic benzoid ring, can exhibit pH-dependent solubility. The introduction of a non-polar propyl group is expected to decrease aqueous solubility compared to the unsubstituted benzimidazole core. Conversely, the polar carbaldehyde group may contribute to some degree of aqueous solubility. Generally, benzimidazoles with an imide nitrogen are more soluble in polar solvents.[2] The overall solubility will be a balance of these structural contributions.

Experimental Determination of Solubility

Both kinetic and thermodynamic solubility assays are recommended to gain a comprehensive understanding of the compound's dissolution behavior.

Kinetic solubility provides a high-throughput measure of the apparent solubility of a compound and is particularly useful in the early stages of drug discovery for ranking and prioritizing compounds.[3]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.

-

Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) from each well of the DMSO plate to a corresponding 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). This results in a final DMSO concentration of typically ≤1%.

-

Equilibration: Shake the plate at room temperature for a defined period (e.g., 2 hours), protected from light.

-

Analysis: Measure the turbidity of each well using a nephelometer.

-

Data Interpretation: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the buffer-only control.

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for preformulation studies.[3] The shake-flask method is a widely accepted technique for this determination.[4]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to vials containing various aqueous buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the thermodynamic solubility in units of µg/mL or µM.

| Parameter | Kinetic Solubility | Thermodynamic Solubility |

| Definition | Apparent solubility from a supersaturated solution | Equilibrium solubility of the solid form |

| Method | High-throughput (e.g., nephelometry) | Low-throughput (e.g., shake-flask) |

| Time | Rapid (hours) | Slow (days) |

| Application | Early discovery screening | Preformulation and lead optimization |

Stability Assessment: Ensuring Compound Integrity

The chemical stability of a drug candidate is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Forced degradation studies, as outlined in the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are essential for identifying potential degradation pathways and developing a stability-indicating analytical method.[1][5][6]

Potential Degradation Pathways

Based on the chemical structure of this compound and the known reactivity of related compounds, the following degradation pathways should be investigated:

-

Hydrolysis: The imine-like bond within the imidazole ring could be susceptible to hydrolysis under acidic or basic conditions.

-

Oxidation: The benzimidazole ring system can be prone to oxidative degradation.[7] The aldehyde functional group is also susceptible to oxidation to the corresponding carboxylic acid.

-

Photodegradation: Aromatic heterocyclic compounds are often sensitive to light and can undergo photodegradation.[8]

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing to intentionally induce degradation.[9]

Experimental Protocol: Forced Degradation Studies

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and heat at a controlled temperature (e.g., 60 °C).

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines, which specify a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UVA light.[2][10][11]

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours) for each stress condition.

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of the active compound and detecting the formation of degradation products.

Method Development Parameters:

-

Column: A reversed-phase C18 column is a common starting point for the separation of benzimidazole derivatives.[12][13]

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

-

Validation: The method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Characterization of Degradation Products

The identification and structural elucidation of significant degradation products are important for understanding the degradation pathways and assessing their potential toxicity. Hyphenated techniques are invaluable for this purpose.

Analytical Techniques for Degradant Characterization:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the degradation products, which are crucial for their identification.[14]

-

High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements, enabling the determination of the elemental composition of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the definitive identification of isolated degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the integrated workflow for the comprehensive assessment of the solubility and stability of this compound.

Caption: Integrated workflow for solubility and stability assessment.

Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. The methodologies outlined in this guide, grounded in established scientific principles and regulatory expectations, provide a robust framework for generating the high-quality data necessary to de-risk and accelerate the development of this promising compound. By systematically evaluating its physicochemical properties, researchers can build a solid foundation for subsequent formulation, preclinical, and clinical studies, ultimately increasing the probability of translating a novel chemical entity into a safe and effective medicine.

References

- The physicochemical properties of synthesized benzimidazole derivatives. (n.d.).

- Q1B Photostability Testing of New Drug Substances and Products. (2018, August 24). FDA.

- A REVIEW ON CHEMISTRY OF BENZIMIDAZOLE NUCLEUS AND ITS BIOLOGICAL SIGNIFICANCE. (n.d.). IJPCBS.

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. (1998, January 1). European Medicines Agency.

- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Resolve Mass.

- ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. (2021, December 13).

- Quality Guidelines. (n.d.). ICH.

- Mechanism of Thermal Oxidation of the Benzimidazole System. (1974, January 18). DTIC.

- Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5).

- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019, June 4). MDPI.

- New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. (2012, June 11). PubMed.

- Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025, September 20). YouTube.

- Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH.

- Application Notes & Protocols: Solubility and Stability Testing of Anticancer Agent 120. (n.d.). Benchchem.

- Q1A(R2) Guideline. (n.d.). ICH.

- Forced Degradation Studies. (2016, December 14). MedCrave online.

- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Solubility Toolbox for Successful Design of Drug Candid

- Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.

- Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method. (n.d.). Int J Pharm Chem Anal.

- A Comparative Guide to Analytical Techniques for Characterizing 4-Bromobenzaldehyde and its Products. (n.d.). Benchchem.

- Oxidative formation of benzimidazole paired with the reduction of CO2. (n.d.).

- Photodegradation Pattern of Benzimidazole Anthelmintics. (n.d.).

- Metal-free oxidative synthesis of benzimidazole compounds by dehydrogenative coupling of diamines and alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Acta Poloniae Pharmaceutica.

- Development of stability indicating method for quality assessment of African Albendazole tablets. (n.d.).

- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJCRT.

- Degradation and Degradant Characteriz

- Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. (2019, October 1). Bohrium.

- Characterization of benzimidazole and other oxidative and conjugative metabolites of brimonidine in vitro and in rats in vivo using on-line HID exchange LC-MS/MS and stable-isotope tracer techniques. (2025, August 10).

- Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. (n.d.). MDPI.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Hydrolysis kinetics in anaerobic degradation of particulate organic m

- Aldehydes and ketones in pyrolysis oil: analytical determination and their role in the aging process. (n.d.).

- Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- Journal of Chemical Information and Modeling. (n.d.).

- Heterocycles in Medicinal Chemistry. (n.d.). PMC - NIH.

- Kinetics of the hydrolytic degradation of poly(lactic acid). (2025, August 5).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. researchgate.net [researchgate.net]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. fda.gov [fda.gov]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of stability indicating RP-HPLC method for determination of aspirin and pantoprazole sodium in synthetic mixture stability indicating HPLC method - Int J Pharm Chem Anal [ijpca.org]

- 14. ijmr.net.in [ijmr.net.in]

An In-depth Technical Guide to 1-Propyl-1H-benzoimidazole-2-carbaldehyde: Synthesis, Properties, and Therapeutic Potential

Introduction: The Benzimidazole Scaffold in Modern Drug Discovery

The benzimidazole nucleus, a bicyclic aromatic system composed of fused benzene and imidazole rings, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to naturally occurring purines allows it to readily interact with a multitude of biological targets, including enzymes and receptors. This inherent bioactivity has led to the development of a wide array of clinically significant drugs with diverse therapeutic applications, such as proton pump inhibitors (omeprazole), anthelmintics (albendazole), and anticancer agents (bendamustine)[1]. The versatility of the benzimidazole core, which allows for substitution at various positions, provides a fertile ground for the design and synthesis of novel therapeutic agents[2]. This guide focuses on a specific, yet promising derivative: 1-Propyl-1H-benzoimidazole-2-carbaldehyde. While not extensively studied as a standalone agent, its structural motifs—an N-alkylated benzimidazole core and a reactive aldehyde group at the 2-position—position it as a valuable intermediate for the synthesis of more complex, biologically active molecules and a potential pharmacophore in its own right.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and application in synthetic and screening protocols.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂N₂O | [3][4] |

| Molecular Weight | 188.23 g/mol | [4] |

| Appearance | Solid (predicted) | Inferred from related compounds |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, alcohols) | Inferred from general benzimidazole solubility |

Synthesis of this compound

The synthesis of this compound can be strategically approached through a two-step process: first, the formation of the benzimidazole-2-carbaldehyde core, followed by the N-alkylation at the 1-position. This synthetic strategy allows for modularity and the potential to generate a library of N-alkylated derivatives for structure-activity relationship (SAR) studies.

Step 1: Synthesis of 1H-benzoimidazole-2-carbaldehyde

The precursor, 1H-benzoimidazole-2-carbaldehyde, can be synthesized via the condensation of o-phenylenediamine with a suitable C1 source, such as glyoxylic acid or its derivatives, often followed by an oxidation step. A common and effective method involves the reaction of o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent.[5][6][7]

Step 2: N-Alkylation of 1H-benzoimidazole-2-carbaldehyde

The introduction of the propyl group at the N-1 position is a critical step. This is typically achieved through an N-alkylation reaction. The benzimidazole nitrogen is deprotonated with a suitable base to form a nucleophilic anion, which then reacts with an alkylating agent, in this case, a propyl halide. Phase-transfer catalysis is a particularly effective method for this transformation, as it facilitates the reaction between the aqueous and organic phases, often leading to higher yields and milder reaction conditions.[8]

Detailed Experimental Protocol: N-Alkylation of 1H-benzoimidazole-2-carbaldehyde

This protocol is a representative procedure based on established methods for the N-alkylation of benzimidazole derivatives.[8]

Materials:

-

1H-benzoimidazole-2-carbaldehyde

-

1-Bromopropane

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 1H-benzoimidazole-2-carbaldehyde (1.0 eq) in toluene, add a 50% aqueous solution of sodium hydroxide and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq).

-

Addition of Alkylating Agent: To the stirred biphasic mixture, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80°C and stir vigorously for 3-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Separate the organic layer.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient) to afford pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological data for this compound is not yet widely published, its chemical structure suggests several promising avenues for its application in drug discovery. The aldehyde functionality at the C-2 position is a versatile handle for the synthesis of a wide range of derivatives, such as Schiff bases, hydrazones, and oximes, which have been shown to possess significant biological activities.

As a Precursor for Antimicrobial Agents

Benzimidazole derivatives are well-established as potent antimicrobial agents.[9][10][11] The aldehyde group of this compound can be readily condensed with various amines or hydrazides to generate libraries of imine- or hydrazone-containing compounds. These derivatives have the potential to exhibit enhanced antimicrobial activity by targeting microbial enzymes or interfering with cell wall synthesis.

As a Scaffold for Anticancer Drug Development

The benzimidazole scaffold is a common feature in many anticancer agents.[1][5][12][13] Derivatives of benzimidazole have been shown to act as topoisomerase inhibitors, tubulin polymerization inhibitors, and kinase inhibitors. The N-propyl group can enhance lipophilicity, potentially improving cell permeability and bioavailability. This compound serves as a key starting material for the synthesis of novel benzimidazole derivatives that can be evaluated for their anticancer activity.

Conclusion and Future Perspectives

This compound is a molecule of significant interest due to its versatile chemical nature and the proven therapeutic potential of the benzimidazole scaffold. While direct biological studies on this specific compound are limited, its role as a key synthetic intermediate is clear. Future research should focus on the synthesis and biological evaluation of a diverse library of derivatives originating from this aldehyde. Such studies will likely uncover novel compounds with potent antimicrobial, anticancer, or other therapeutic properties, further cementing the importance of the benzimidazole nucleus in the ongoing quest for new and effective medicines.

References

-

Çalışkan, B., & Küpeli Akkol, E. (2022). Design, Synthesis and Evaluation of Antiproliferative Activity of New Benzimidazolehydrazones. Pharmaceuticals, 15(3), 321. [Link]

-

Yadav, G., et al. (2021). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Pharmaceuticals, 14(7), 663. [Link]

-

Racané, L., et al. (2019). Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. Molecules, 24(19), 3568. [Link]

-

Kaur, L., Utreja, D., & Dhillon, N. K. (2021). N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Russian Journal of Organic Chemistry, 57(6), 934-941. [Link]

-

MDPI. (2012). Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives. Retrieved from [Link]

-

ResearchGate. (2023). Representation of various targets of 1H-benzimidazolederivatives having anticancer effects. Retrieved from [Link]

-

The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2-yl)methyl). (2024). Recent Patents on Anti-Infective Drug Discovery, 19(1). [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3013. [Link]

-

El-Sayed, N. F., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Pharmaceuticals, 16(7), 969. [Link]

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

-

Wang, S., et al. (2012). Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. Molecules, 17(7), 8146-8156. [Link]

-

Prokopcová, H., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules, 27(5), 1723. [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2995-3013. [Link]

-

Sharma, A., et al. (2023). Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. RSC Medicinal Chemistry, 14(6), 986-1011. [Link]

- Google Patents. (n.d.). CN101391982A - Alkylation reaction method of benzimidazoles compounds.

Sources

- 1. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]

- 8. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]

- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Synthesis and Antibacterial Activity of N-((1H-benzimidazol-2- yl)methyl)-2-substituted-3H- benzimidazol-5-amine Derivatives | Bentham Science [benthamscience.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 1-Propyl-1H-imidazole-2-carbaldehyde (CAS Number: 161500-05-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and associated hazards of 1-Propyl-1H-imidazole-2-carbaldehyde (CAS No. 161500-05-6). This heterocyclic aldehyde is a member of the substituted imidazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. This document synthesizes available data on its physical and chemical characteristics, explores its potential as a synthetic building block, and discusses its toxicological profile based on current knowledge. The guide is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, providing essential information for safe handling, experimental design, and evaluation of its therapeutic potential.

Chemical and Physical Properties

1-Propyl-1H-imidazole-2-carbaldehyde is a substituted imidazole characterized by a propyl group at the N1 position and a carbaldehyde group at the C2 position of the imidazole ring.[1][2]

| Property | Value | Source |

| CAS Number | 161500-05-6 | [1][3] |

| IUPAC Name | 1-propyl-1H-imidazole-2-carbaldehyde | [1] |

| Molecular Formula | C₇H₁₀N₂O | [1][2][3] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Physical State | Solid | [2] |

| Appearance | Not specified | |

| Solubility | No specific data available. The propyl group suggests some lipophilicity, while the imidazole ring and aldehyde group may impart some polarity. | |

| Predicted XlogP | 0.6 | [1] |

| Monoisotopic Mass | 138.079312947 Da | [1] |

Spectral Data

While specific spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, IR) for 1-Propyl-1H-imidazole-2-carbaldehyde were not found in the reviewed literature, general characteristic data for the imidazole moiety can be referenced. For instance, ¹H-NMR spectra of imidazole protons typically appear in the range of 6.77-7.66 ppm, and ¹³C-NMR signals for C4/C5 are observed between 124.87-132.43 ppm.[4] The presence of the propyl and carbaldehyde groups would introduce additional characteristic signals. Researchers should perform their own spectral analysis for definitive characterization.

Synthesis and Reactivity

Synthesis

A specific, detailed experimental protocol for the synthesis of 1-Propyl-1H-imidazole-2-carbaldehyde was not identified in the available literature. However, general methods for the synthesis of imidazole-2-carboxaldehydes and other N-substituted imidazoles can provide a basis for its preparation. One common route involves the formylation of an appropriately protected 2-lithioimidazole species.[5] Another approach is the oxidation of the corresponding alcohol, 1-propyl-1H-imidazol-2-yl)methanol.

A plausible synthetic route, adapted from the synthesis of the parent imidazole-2-carboxaldehyde, is outlined below. This should be considered a hypothetical pathway and would require experimental optimization.

Hypothetical Synthesis Workflow

Caption: Hypothetical synthetic workflow for 1-Propyl-1H-imidazole-2-carbaldehyde.

Reactivity

The chemical reactivity of 1-Propyl-1H-imidazole-2-carbaldehyde is dictated by the functional groups present: the imidazole ring and the aldehyde.

-

Aldehyde Group: The aldehyde functionality is susceptible to nucleophilic attack and can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions to form imines, oximes, and hydrazones. These reactions provide a versatile handle for further chemical modifications and the synthesis of more complex derivatives.

-

Imidazole Ring: The imidazole ring is aromatic and can participate in electrophilic substitution reactions, although the electron-withdrawing nature of the aldehyde group may deactivate the ring to some extent. The nitrogen atoms of the imidazole ring can also act as ligands for metal ions.

Potential Biological Activity and Applications

While no specific biological activity data for 1-Propyl-1H-imidazole-2-carbaldehyde has been reported, the imidazole scaffold is a well-established pharmacophore with a broad range of biological activities.[6][7]

Antimicrobial Activity

Imidazole derivatives are known for their antifungal and antibacterial properties.[7] The mechanism of action for many antifungal imidazoles involves the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane. The antibacterial activity of some imidazoles is attributed to their ability to disrupt cell wall synthesis or interfere with nucleic acid synthesis.[7] Given these precedents, 1-Propyl-1H-imidazole-2-carbaldehyde is a candidate for antimicrobial screening.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This is a general protocol and should be adapted based on the specific microorganisms and laboratory conditions.

-

Preparation of Microbial Inoculum:

-

Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight at 37°C.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard.

-

-

Agar Plate Preparation:

-

Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow to solidify.

-

Evenly spread the prepared microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

-

Well Preparation and Sample Application:

-

Create wells (6 mm diameter) in the agar plates using a sterile cork borer.

-

Prepare stock solutions of 1-Propyl-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., DMSO).

-

Add a defined volume (e.g., 100 µL) of the test compound at various concentrations into the wells.

-

Use a solvent control (e.g., DMSO) and a positive control (a known antibiotic/antifungal) in separate wells.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

-

Anticancer Potential

Numerous imidazole-containing compounds have been investigated as potential anticancer agents.[8] Their mechanisms of action can be diverse, including the inhibition of key enzymes involved in cell proliferation and survival, disruption of DNA integrity, and modulation of signaling pathways.[8] The potential cytotoxicity of 1-Propyl-1H-imidazole-2-carbaldehyde against various cancer cell lines warrants investigation.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of a compound on cultured cell lines.

-

Cell Culture and Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 1-Propyl-1H-imidazole-2-carbaldehyde in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

-

Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

Signaling Pathway Interactions